2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine is a chemical compound characterized by its unique structure, which integrates a furan ring, a sulfonyl group, and a pyrrolidine moiety. This compound is significant in various fields, including medicinal chemistry and materials science. Its IUPAC name is 2-(furan-2-ylmethylsulfonylmethyl)pyrrolidine, and it has the molecular formula with a molecular weight of 229.30 g/mol.
2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine is classified as an organosulfur compound due to the presence of the sulfonyl functional group. It also falls under the category of heterocyclic compounds because of its pyrrolidine ring, which contains nitrogen in a cyclic structure.
The synthesis of 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine typically involves two main steps:
The reactions are typically carried out in organic solvents like dichloromethane or ethyl acetate, and purification is achieved using techniques such as silica-gel column chromatography. The final product can be recrystallized from dichloromethane and methanol to obtain pure crystals suitable for further analysis .
The molecular structure of 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine features:
The InChI key for this compound is DSNULCNIXFRZHX-UHFFFAOYSA-N, and its canonical SMILES representation is C1CC(NC1)CS(=O)(=O)CC2=CC=CO2. These identifiers are crucial for computational modeling and database searches.
The reactivity of 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine includes:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions employed .
The mechanism of action for 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine is not fully elucidated but likely involves interactions with biological targets such as enzymes or receptors. Its unique structure suggests potential pathways for inhibition or modulation of biological processes, making it a candidate for further pharmacological studies .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The applications of 2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine are diverse:
This compound's properties and applications may evolve as ongoing research continues to explore its potential uses in various scientific fields.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4